Cinnamylguanidine, (Z)- Cinnamylguanidine, (Z)-
Brand Name: Vulcanchem
CAS No.: 5924-65-2
VCID: VC17035076
InChI: InChI=1S/C10H13N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H4,11,12,13)/b7-4-
SMILES:
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

Cinnamylguanidine, (Z)-

CAS No.: 5924-65-2

Cat. No.: VC17035076

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Cinnamylguanidine, (Z)- - 5924-65-2

Specification

CAS No. 5924-65-2
Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 2-[(Z)-3-phenylprop-2-enyl]guanidine
Standard InChI InChI=1S/C10H13N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H4,11,12,13)/b7-4-
Standard InChI Key PVTRCZCFBBXXQG-DAXSKMNVSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C\CN=C(N)N
Canonical SMILES C1=CC=C(C=C1)C=CCN=C(N)N

Introduction

Chemical Identity and Structural Characteristics

Cinnamylguanidine, (Z)-, systematically named as (Z)-N'-(3-phenylprop-2-en-1-yl)guanidine, possesses the molecular formula C10H13N3 and a molecular weight of 175.2303 g/mol . Its structure features a guanidine group attached to a cinnamyl backbone, with a double bond introducing E/Z isomerism. The (Z)-configuration places the phenyl ring and guanidine moiety on the same side of the double bond, creating a cisoid conformation critical for molecular interactions .

Stereochemical and Conformational Analysis

The compound is achiral, lacking defined stereocenters, but exhibits geometric isomerism due to the E/Z double bond. X-ray crystallography or computational modeling would typically resolve such configurations, though existing data emphasize the (Z)-isomer's distinct spatial arrangement . The distance between the aromatic ring's centroid and the guanidinium nitrogen measures 3.9–6.2 Å, a range implicated in receptor binding affinity .

Table 1: Key Molecular Descriptors of Cinnamylguanidine, (Z)-

PropertyValueSource
Molecular FormulaC10H13N3
Molecular Weight175.2303 g/mol
StereochemistryAchiral (E/Z isomerism)
SMILESNC(=N)NC\C=C/C1=CC=CC=C1
InChI KeyPVTRCZCFBBXXQG-DAXSKMNVSA-N
CAS Registry Number5924-65-2

Synthesis and Analog Development

The synthesis of cinnamylguanidine derivatives typically involves condensation reactions between cinnamylamine intermediates and guanidine precursors. Borne et al. (1977) detailed a pathway yielding 15 analogues, modifying the spacer between the aromatic and guanidine groups to probe conformational effects . Key steps include:

  • Cinnamylamine Preparation: Trans-cinnamaldehyde reduction followed by amine protection.

  • Guanidinylation: Reaction with cyanamide or substituted thioureas under acidic conditions.

  • Isomer Separation: Chromatographic resolution of E/Z isomers using silica gel .

Structural Modifications and Activity Trends

Analogues with varying spacer lengths (e.g., cyclopropane or ethylene bridges) demonstrated altered potency in adrenergic blockade assays. Compounds 3, 4, and 5 (as indexed in the original study) exhibited 2–3× higher potency than guanethidine in vitro, attributed to optimal nitrogen-aromatic distances (~4.5 Å) .

Pharmacological Profile and Mechanism of Action

In Vitro Adrenergic Blockade

In isolated rat vas deferens models, the (Z)-isomer produced IC50 values of 0.8–1.2 µM, compared to guanethidine’s 2.5 µM . This potency correlates with the molecule’s ability to adopt a folded conformation, positioning the guanidine group proximal to neuronal uptake receptors.

Table 2: Comparative Pharmacological Data

CompoundIC50 (µM)Relative PotencySource
Guanethidine2.51.0×
Cinnamylguanidine, (Z)-0.92.8×
Analog 30.73.6×

Structure-Activity Relationships (SAR)

The (Z)-configuration’s cisoid geometry enables favorable van der Waals interactions with hydrophobic pockets in norepinephrine transporters (NET). Key SAR insights include:

  • Spacer Length: Ethylene bridges (4.5 Å) optimize binding, while longer chains reduce potency .

  • Aromatic Substitution: Electron-donating groups (e.g., -OCH3) at the para position enhance affinity by 40% .

  • Double Bond Geometry: (Z)-isomers show 5× higher activity than (E)-counterparts due to spatial orientation .

Future Research Directions

  • Clinical Trials: Validate efficacy and safety in hypertensive models.

  • Prodrug Development: Enhance oral bioavailability through esterification.

  • Targeted Delivery: Nanoparticle formulations to minimize systemic side effects.

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